![molecular formula C12H22O11 B100714 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one CAS No. 17606-72-3](/img/structure/B100714.png)

1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

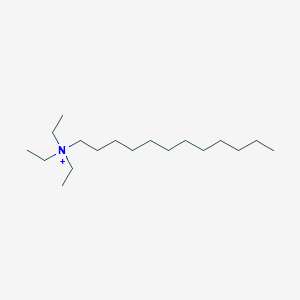

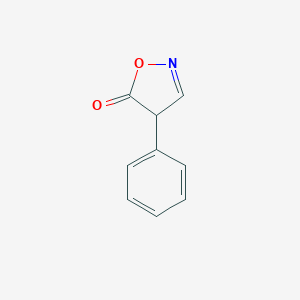

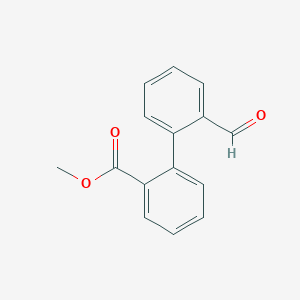

The compound 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one is a complex organic molecule that appears to be a derivative of a sugar-like structure, given its multiple hydroxy groups and the presence of an oxan ring, which is reminiscent of a pyranose form found in sugars.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce or modify functional groups. For instance, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are pseudo-hexopyranose derivatives, was achieved from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . This indicates that the synthesis of our compound of interest could similarly involve the use of bicyclic intermediates and protective group strategies to achieve the desired hydroxylation pattern.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography can provide detailed insights into the three-dimensional arrangement of atoms within a molecule. For example, the crystal structures of certain hexahydroacridine diones were elucidated, revealing the conformation of the dihydropyridine rings and the overall molecular geometry . Such structural analyses are essential for the rational design of molecules with desired properties.

Chemical Reactions Analysis

The reactivity of a molecule is largely determined by its functional groups and molecular structure. The compound , with its multiple hydroxy groups, could potentially undergo various chemical reactions, including esterification, etherification, and oxidation. For example, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate involved the regiospecific ring opening of a tetrahydrofuran derivative , suggesting that the oxan ring in our compound could also be susceptible to similar nucleophilic attacks.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The presence of multiple hydroxy groups in the compound suggests high polarity and potential for hydrogen bonding, which could affect its solubility in water and organic solvents. Additionally, the photophysical properties of related heterocycles have been studied, showing high quantum yields of fluorescence and large Stokes shifts , which could imply that our compound may also exhibit interesting photophysical properties.

Scientific Research Applications

Solubility and Physicochemical Properties

Solubility in Ethanol-Water Solutions : The solubility of various saccharides including maltose monohydrate, a derivative similar to 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one, in ethanol-water mixtures has been studied. This research is crucial for understanding the behavior of these compounds in different solvents and temperatures (Gong, Wang, Zhang, & Qu, 2012).

Densities and Viscosities : Research on sugar alcohol aqueous solutions, including compounds structurally related to this compound, provides insights into their densities and viscosities. These physical properties are significant for applications in various scientific fields (Zhu, Ma, & Zhou, 2010).

Biological and Medicinal Research

Blood Glucose Regulation : A computational study on a compound similar to this compound revealed its potential role in regulating blood glucose levels, highlighting its significance in diabetes management (Muthusamy & Krishnasamy, 2016).

Anti-Inflammatory Activities : Novel amide alkaloids, structurally related to the compound , have demonstrated anti-inflammatory activities. These findings are essential for developing new therapeutic agents (Lan et al., 2021).

Effect on Fear Memory : A study on mangiferin, a compound structurally related to this compound, explored its impact on fear memory in rats, indicating potential neurological implications (Pardo Andreu et al., 2011).

Chemical Synthesis and Structural Analysis

Synthesis of 3,4,6-trioxoalkanoic Acids Methyl Esters : Research into the synthesis of structurally similar compounds provides insights into organic synthesis techniques valuable for creating biologically active azaheterocycles (Mukovoz, Tarasova, & Kozminykh, 2014).

Vibrational Spectroscopic Study : Detailed spectroscopic analysis of compounds similar to this compound, such as quercetin 3-D-galactoside, enhances our understanding of their chemical properties (Aydın & Özpozan, 2020).

Mechanism of Action

Target of Action

Mangiferin is a bioactive component derived primarily from the mango tree . Its structure allows it to engage with a variety of pharmacological targets .

Mode of Action

The symmetric linked core of xanthones in Mangiferin has a heterogeneous biogenetic background . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .

Biochemical Pathways

Its antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties have all been demonstrated .

Pharmacokinetics

The study does mention its absorption and bioavailability, as well as its metabolism .

Result of Action

Its various pharmacological properties suggest that it has a broad range of effects at the molecular and cellular levels .

Action Environment

It is derived from the mango tree, which is native to the indian subcontinent and other warm regions of the world .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one involves the conversion of a hexose sugar into the desired compound through a series of chemical reactions.", "Starting Materials": ["D-glucose", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Acetic acid", "Water", "Ethanol"], "Reaction": ["Step 1: Oxidation of D-glucose with hydrogen peroxide and sodium hydroxide to form D-gluconic acid", "Step 2: Reduction of D-gluconic acid with sodium borohydride to form D-gluconolactone", "Step 3: Ring opening of D-gluconolactone with acetic anhydride and methanol to form 5-acetoxymethyl-D-gluconolactone", "Step 4: Hydrolysis of 5-acetoxymethyl-D-gluconolactone with water and sodium hydroxide to form 5-hydroxymethyl-D-gluconolactone", "Step 5: Conversion of 5-hydroxymethyl-D-gluconolactone to 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one using ethanol and acetic acid"] } | |

CAS RN |

17606-72-3 |

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

1,3,4,6-tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2 |

InChI Key |

DXALOGXSFLZLLN-UHFFFAOYSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |

melting_point |

200-202°C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)